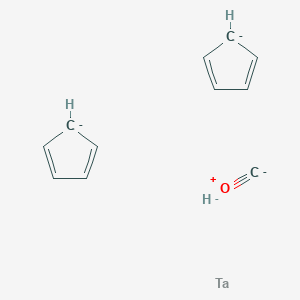
Ethyl 4-cyanobutanoate
Descripción general
Descripción
Synthesis Analysis
Ethyl 4-cyanobutanoate can be synthesized through various methods. One approach involves the enzymatic reduction of ethyl 4-cyano-3-oxobutanoate using whole cells, which yields both enantiomers of ethyl 4-cyano-3-hydroxybutanoate with high enantiomeric excess (ee) and yield (Jin & Zhang, 2011). Another method utilizes recombinant Escherichia coli cells expressing secondary alcohol dehydrogenase for the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate (Yamamoto, Matsuyama, & Kobayashi, 2002).
Molecular Structure Analysis
The molecular structure of ethyl 4-cyanobutanoate and its derivatives has been a subject of study. For instance, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was characterized using spectroscopic methods, revealing its enamine tautomer in the solid state and specific bond distances and angles (Johnson et al., 2006).
Chemical Reactions and Properties
Ethyl 4-cyanobutanoate undergoes various chemical reactions. It can be involved in Michael addition reactions, as shown by the synthesis of 3-substituted ethyl 4,4,4-trichloro-2-cyanobutanoates (Gaudemar-Bardone & Mladenova, 1990). Furthermore, it participates in the hydrogenation process to form different products based on the type of catalysts used (Zhu, Price, Walker, & Zhao, 2005).
Aplicaciones Científicas De Investigación
Synthesis of 3-Substituted Ethyl 4,4,4-Trichloro-2-Cyanobutanoates : These compounds are synthesized with high stereoselectivity through a one-pot reaction, showing the versatility of Ethyl 4-cyanobutanoate in creating a variety of chemically significant derivatives (Gaudemar-Bardone & Mladenova, 1990).
Selective Hydrogenation to Produce Diamine and Heterocycles : Ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate undergoes selective hydrogenation to yield diamines and heterocycles, demonstrating the compound’s potential in producing structurally diverse molecules (Zhu et al., 2005).
Synthesis of Ethyl (R)-4-Chloro-3-Hydroxybutanoate : Employing recombinant Escherichia coli cells, Ethyl 4-cyanobutanoate is used for synthesizing Ethyl (R)-4-Chloro-3-Hydroxybutanoate, a compound with significant biotechnological implications (Yamamoto et al., 2002).
Enzymatic Synthesis of Ethyl 4-Cyano-3-Hydroxybutanoate Enantiomers : This synthesis is crucial for producing liptor, a drug used to lower cholesterol. The use of whole cells in the synthesis highlights the compound's importance in pharmaceutical manufacturing (Jin & Zhang, 2011).
Synthesis of Psychotropic Substances : Ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, a derivative of Ethyl 4-cyanobutanoate, has been synthesized and used in creating benzo[h]quinazolines, with potential psychotropic activity (Grigoryan et al., 2011).
Synthesis of Optically Pure Ethyl (R)-4-Cyano-3-Hydroxybutanoate : This compound is vital for producing atorvastatin, a cholesterol-lowering drug, highlighting its significance in drug synthesis (You, Liu, & Zheng, 2013).
Biosynthesis of Ethyl (S)-4-Chloro-3-Hydroxybutanoate Ester : The biocatalysis of Ethyl 4-chloro-3-oxobutanoate ester to Ethyl (S)-4-Chloro-3-Hydroxybutanoate ester is used in the production of chiral drugs, demonstrating the bio-applicability of Ethyl 4-cyanobutanoate (Ye, Ouyang, & Ying, 2011).
Biocatalytic Synthesis of Ethyl (R)-2-Hydroxy-4-Phenylbutanoate : Highlighting the compound's role in the synthesis of ACE inhibitors, this study demonstrates the utility of Ethyl 4-cyanobutanoate in medicinal chemistry (Zhao Jin-mei, 2008).
Safety and Hazards
Ethyl 4-cyanobutanoate is classified as a dangerous substance. It has hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Ethyl 4-cyanobutanoate is a chemical compound with the formula C7H11NO2 The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
It is known that the compound plays a role in the synthesis of certain drugs . For instance, it is an important chiral synthon for the side chain of the cholesterol-lowering drug atorvastatin . It is also used as a synthon in the production of L-carnitine and ®-4-amino-3-hydroxybutanoic acid .
Pharmacokinetics
Some properties have been reported . The compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
It is known to be used in the synthesis of certain drugs . For instance, it is used in the production of atorvastatin, a cholesterol-lowering drug . The compound’s role in these syntheses suggests that it may have significant effects at the molecular and cellular levels.
Action Environment
It is known that the compound should be stored in a dry room at room temperature . This suggests that factors such as humidity and temperature could potentially affect the compound’s stability and efficacy.
Propiedades
IUPAC Name |
ethyl 4-cyanobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-2-10-7(9)5-3-4-6-8/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXXCVVSJXZBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451157 | |
| Record name | Ethyl 4-cyanobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10444-38-9 | |
| Record name | Ethyl 4-cyanobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B88542.png)


![1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]-](/img/structure/B88558.png)









